molecular formula C14H16N2O2 B12819265 (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine

Cat. No.: B12819265
M. Wt: 244.29 g/mol
InChI Key: OMVOAXGBXKXNGM-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of methanamine, featuring a methoxy group and a pyridinylmethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 3-pyridinemethanol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with 3-pyridinemethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Amination: The resulting intermediate is then subjected to amination using reagents like ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyridinylmethoxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl)methanamine
  • (3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl)methanamine
  • (3-Methoxy-4-(pyridin-3-ylethoxy)phenyl)methanamine

Uniqueness

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C14H16N2O2/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12/h2-7,9H,8,10,15H2,1H3

InChI Key

OMVOAXGBXKXNGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2

Origin of Product

United States

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